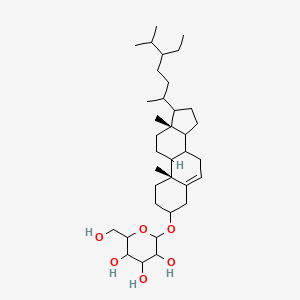
Eleutheroside A;beta-Sitosterol beta-D-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daucosterol, also known as β-sitosterol glucoside, is a natural phytosterol-like compound. It is the glucoside of β-sitosterol and is found in various plant species. This compound is known for its diverse pharmacological properties, including antioxidant, antidiabetic, hypolipidemic, anti-inflammatory, immunomodulatory, neuroprotective, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
Daucosterol can be synthesized through the glycosylation of β-sitosterol. The reaction typically involves the use of glycosyl donors and catalysts under specific conditions to attach the glucose moiety to β-sitosterol. The process may involve steps such as protection and deprotection of functional groups to ensure selective glycosylation .
Industrial Production Methods
Industrial production of daucosterol often involves extraction from natural sources. Plants like Astragalus tanae, Acanthopanax sessiliflorus, and Centaurea resupinata are known to contain significant amounts of daucosterol. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
化学反応の分析
Types of Reactions
Daucosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or for analytical purposes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize daucosterol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce daucosterol.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of daucosterol can lead to the formation of oxidized sterol derivatives, while reduction can yield reduced sterol compounds .
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its therapeutic potential in treating diseases like diabetes, cancer, and neurodegenerative disorders.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits .
作用機序
Daucosterol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Antidiabetic Effect: Inhibits enzymes like α-glucosidase, reducing blood glucose levels.
Anti-inflammatory Action: Modulates inflammatory cytokines and pathways.
Neuroprotective Effect: Involves decreased caspase-3 activation, increased IGF1 protein expression, and activation of the AKT signaling pathway .
類似化合物との比較
Daucosterol is similar to other phytosterols like stigmasterol, campesterol, and brassicasterol. its unique glycoside structure distinguishes it from these compounds. This structure contributes to its distinct pharmacological properties and bioavailability .
List of Similar Compounds
- Stigmasterol
- Campesterol
- Brassicasterol
- Sitosterol
特性
分子式 |
C35H60O6 |
|---|---|
分子量 |
576.8 g/mol |
IUPAC名 |
2-[[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
InChIキー |
NPJICTMALKLTFW-IFBGTAHNSA-N |
異性体SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















